molecular formula C22H24N2O4 B4184639 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B4184639
M. Wt: 380.4 g/mol
InChI Key: VLJQTYFWRCTGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as Compound A, is a small molecule drug that has been extensively researched due to its potential therapeutic applications.

Mechanism of Action

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A exerts its therapeutic effects through various mechanisms, including inhibition of the NF-κB pathway, modulation of cytokine production, and activation of the Nrf2 pathway. These pathways play a crucial role in regulating inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A has been shown to have various biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and induction of anti-inflammatory cytokines, such as IL-10. It also inhibits the expression of various genes involved in tumor growth and promotes the expression of genes involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A is its high potency and specificity, which makes it an ideal candidate for in vitro and in vivo studies. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A, including the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and identification of new therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A and to determine its potential for clinical use.
In conclusion, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A is a promising small molecule drug that has been extensively researched for its potential therapeutic applications. Its high potency and specificity, combined with its anti-inflammatory, anti-tumor, and neuroprotective effects, make it an ideal candidate for further research and development.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide A has anti-inflammatory properties, inhibits tumor growth, and has neuroprotective effects.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(15-28-20-9-6-16-2-1-3-18(16)14-20)23-19-7-4-17(5-8-19)22(26)24-10-12-27-13-11-24/h4-9,14H,1-3,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJQTYFWRCTGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.